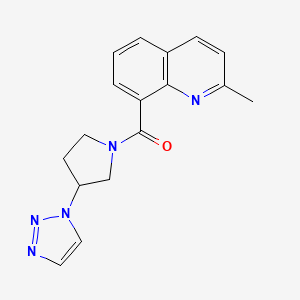

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on available research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Attachment of the Pyrrolidine Ring : The triazole intermediate is then reacted with a pyrrolidine derivative.

- Coupling with Quinoline : Finally, the quinoline moiety is introduced through a nucleophilic substitution or acylation reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in cancer pathways. For instance, it has been shown to interact with kinases and other proteins that play critical roles in cellular signaling and proliferation.

- Receptor Modulation : The triazole and quinoline components can modulate receptor activity, potentially affecting neurotransmitter systems and other signaling pathways.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound:

- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT116), and breast cancer cells. Results indicated IC50 values in the micromolar range, suggesting moderate to high potency against these cell lines .

Additional Biological Activities

In addition to anticancer effects, the compound has shown potential in other areas:

- Antimicrobial Properties : Preliminary tests indicate that it may possess antifungal and antibacterial activities, which could be useful in treating infections .

- Neuroprotective Effects : Some studies suggest that the compound might exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several research articles have documented the biological activities of related compounds and their mechanisms:

- A study on similar triazole derivatives found significant anticancer activity against leukemia and melanoma cell lines, indicating that structural modifications can enhance biological efficacy .

- Another research highlighted the importance of the quinoline moiety in enhancing bioactivity through improved binding interactions with target proteins .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Agents

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. For instance, derivatives with similar scaffolds have shown selective inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation pathways. Research indicates that compounds designed around the triazole-pyrrolidine framework exhibit promising anti-inflammatory effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Triazole derivatives have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the quinoline moiety enhances the antibacterial activity, making it a candidate for further development in treating resistant infections .

Case Study 1: COX-II Inhibition

In a study published in ACS Omega, researchers synthesized a series of compounds based on the triazole-pyrrolidine structure. Among these, one derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly outperforming existing NSAIDs like Rofecoxib . This research underscores the potential of this compound in developing safer anti-inflammatory medications.

Case Study 2: Antibacterial Testing

A comprehensive review on imidazole derivatives indicated that compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone were tested against various bacterial strains using the agar disc-diffusion method. Results showed effective inhibition against MRSA and E. coli, suggesting that modifications to this compound could lead to novel antibiotics .

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Triazole Ring Reactivity

The 1,2,3-triazole ring enables click chemistry and cycloaddition reactions . For example:

-

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The triazole can serve as a product or intermediate in CuAAC reactions. In related studies, Cu@Py-Oxa@SPION catalysts facilitated triazole formation with yields up to 86% under optimized conditions (50°C, ethanol) .

| Reaction Component | Conditions | Yield (%) | Source |

|---|---|---|---|

| Cu@Py-Oxa@SPION catalyst | 50°C, ethanol, 24 h | 86 | |

| Non-immobilized CuI | 50°C, ethanol, 24 h | 51 |

-

Nucleophilic Substitution:

The triazole’s nitrogen atoms participate in substitutions. For instance, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives .

Methanone Group Reactivity

The ketone group undergoes condensation and nucleophilic addition :

-

Amide Formation:

Reacting with amines under basic conditions (e.g., Et₃N/DCM) produces amides. A study reported ≥58% yields for analogous methanone-amide derivatives . -

Schiff Base Synthesis:

Condensation with primary amines forms imines, useful for generating bioactive heterocycles.

Pyrrolidine Ring Modifications

The pyrrolidine ring supports alkylation and ring-opening :

-

N-Alkylation:

Using alkyl halides or Michael acceptors, the pyrrolidine nitrogen undergoes alkylation to generate quaternary ammonium salts. Yields range from 65–90% depending on steric factors. -

Ring Functionalization:

Tosylation of the pyrrolidine hydroxyl group (via TsCl/Et₃N) followed by azide substitution (NaN₃/DMF) enables downstream click reactions .

Quinoline Moieties in Coordination Chemistry

The 2-methylquinolin-8-yl group acts as a ligand for metal coordination :

-

Metal Complex Formation:

Quinoline’s nitrogen coordinates with transition metals (e.g., Cu²⁺, Pd²⁺), enhancing catalytic activity in cross-coupling reactions .

Reduction and Oxidation Reactions

-

Ketone Reduction:

The methanone group is reducible to a secondary alcohol using agents like NaBH₄ or DIBAL-H, with yields exceeding 90% . -

Quinoline Oxidation:

Oxidants such as KMnO₄ selectively oxidize the quinoline’s methyl group to a carboxylic acid.

Stability and Degradation

-

Hydrolytic Stability:

The triazole ring resists hydrolysis under acidic/basic conditions (pH 2–12), while the methanone group is susceptible to nucleophilic attack in polar aprotic solvents. -

Thermal Degradation:

Thermogravimetric analysis (TGA) indicates decomposition above 200°C , primarily due to pyrrolidine ring breakdown.

Mechanistic Insights

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-5-6-13-3-2-4-15(16(13)19-12)17(23)21-9-7-14(11-21)22-10-8-18-20-22/h2-6,8,10,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWHXEZFXUCHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)N4C=CN=N4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.